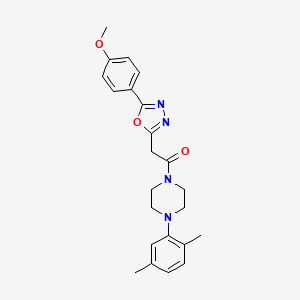

![molecular formula C16H20N2O3S B2939717 3-{1-[2-(乙硫基)苯甲酰]吡咯烷-3-基}-1,3-噁唑烷-2-酮 CAS No. 2097860-40-5](/img/structure/B2939717.png)

3-{1-[2-(乙硫基)苯甲酰]吡咯烷-3-基}-1,3-噁唑烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

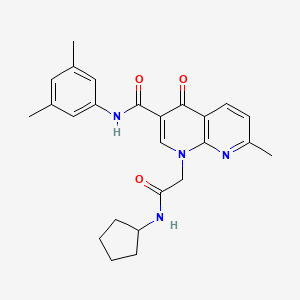

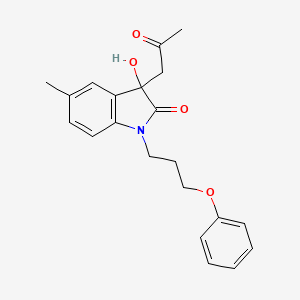

The compound “3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring and an oxazolidinone ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and oxazolidinone rings, as well as the ethylsulfanyl and benzoyl groups. The three-dimensional structure would be influenced by the sp3 hybridization of the atoms in the rings, contributing to the stereochemistry of the molecule .科学研究应用

抗肿瘤和抗菌剂

- 抗叶酸作为抗肿瘤剂:合成了源自类似化合物的经典抗叶酸,发现它作为人类二氢叶酸还原酶 (DHFR) 的优秀抑制剂,并且作为培养物中肿瘤细胞生长的有效抑制剂 (Gangjee 等人,2007)。

- 抗菌活性:该化合物的衍生物对耐万古霉素的金黄色葡萄球菌表现出有效的活性,表明它们作为抗菌剂的潜力 (郑敏朴等人,2000)。

合成与结构研究

- 分子对接和合成:基于类似化合物,对新合成的三唑并吡啶、吡啶并三嗪和吡啶-吡唑杂化衍生物进行了分子对接和体外筛选,以探索它们的抗菌和抗氧化活性 (E. M. Flefel 等人,2018)。

- 催化氧化研究:合成了与本化合物类似的 1,3-噁唑烷基配体的新的 Cu(II) 配合物,并对其进行了表征。研究了它们在苯甲醇氧化中的催化活性,突出了在化学合成中的潜在应用 (R. Bikas 等人,2018)。

药理学应用

- 单胺氧化酶抑制剂:结构上与本化合物相关的 3-(1H-吡咯-1-基)-2-噁唑烷酮已经合成,并评估了它们对单胺氧化酶 (MAO) A 型和 B 型的抑制活性 (A. Mai 等人,2002)。

化学合成和改性

- 多杂环的合成:一项研究探索了基于 2-氨基-6-硫代嘧啶-4(3H)-酮(一种结构上与本化合物类似的化合物)的稠合多杂环化合物的合成,显示出潜在的抗菌活性 (M. Soliman 等人,2019)。

作用机制

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and their spatial orientation in the molecule.

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a variety of biological processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the specific biological system it interacts with. The presence of the ethylsulfanyl and benzoyl groups might influence its pharmacokinetic properties .

属性

IUPAC Name |

3-[1-(2-ethylsulfanylbenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c1-2-22-14-6-4-3-5-13(14)15(19)17-8-7-12(11-17)18-9-10-21-16(18)20/h3-6,12H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZOYRQIQKJCOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(C2)N3CCOC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{1-[2-(Ethylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

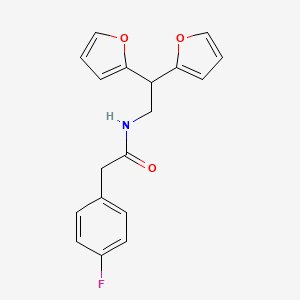

![1-(3-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2939640.png)

methanone](/img/structure/B2939644.png)

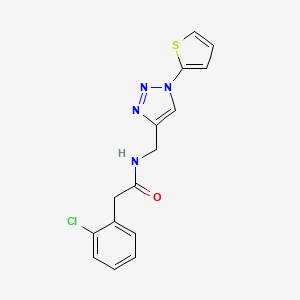

![N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2939651.png)

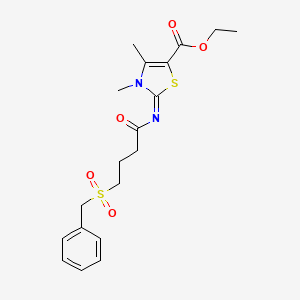

![4-[[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2939657.png)